molecular formula C14H7F4NO B6377090 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261965-29-0

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6377090
CAS RN: 1261965-29-0
M. Wt: 281.20 g/mol
InChI Key: ARSDPRIVUOWTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, also known as 2F-3TF-CN-Phenol, is an organofluorine compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 82–85 °C and a boiling point of 212–214 °C. It is soluble in methanol, ethanol, dichloromethane, and acetonitrile. 2F-3TF-CN-Phenol is used in various research applications, including synthesis, biochemistry, and physiology.

Scientific Research Applications

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has been used as a starting material for the synthesis of various organic compounds, such as fluorinated drugs, polymers, and other materials. It has also been used in the synthesis of biologically active molecules, such as antibiotics and antifungal agents. In biochemistry, it has been used as a reagent for the detection and quantification of various proteins and enzymes. In physiology, it has been used to study the effects of various drugs and toxins on the human body.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cytochrome b5. It is also believed to act as an inhibitor of certain receptors, such as the serotonin and dopamine receptors. In addition, it is believed to act as an anti-inflammatory agent and to modulate the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol are not fully understood. However, it is believed to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of certain enzymes and receptors, such as cytochrome P450 and cytochrome b5, as well as serotonin and dopamine receptors. In addition, it has been shown to modulate the expression of certain genes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol has several advantages for use in laboratory experiments. It is a readily available and inexpensive compound that can be used in a variety of research applications. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents, such as methanol or ethanol. In addition, it is not very soluble in organic solvents and must be heated to facilitate dissolution.

Future Directions

There are several potential future directions for 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol. For example, it could be used in the synthesis of new drugs and materials, or it could be used to study the effects of various drugs and toxins on the human body. In addition, it could be used to study the effects of various enzymes and receptors, such as cytochrome P450 and cytochrome b5, as well as serotonin and dopamine receptors. Finally, it could be used to modulate the expression of certain genes involved in inflammation and oxidative stress.

Synthesis Methods

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol can be synthesized in four steps. The first step is the reaction between 2-fluoro-3-trifluoromethylphenol and sodium nitrite in water to form 2-fluoro-3-trifluoromethylnitrophenol. The second step is the reaction between 2-fluoro-3-trifluoromethylnitrophenol and sodium bisulfite in water to form 2-fluoro-3-trifluoromethylsulfonate. The third step is the reaction between 2-fluoro-3-trifluoromethylsulfonate and sodium cyanide in water to form 3-cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol. The final step is the reaction between 3-cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol and sodium hydroxide in water to form 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%enol.

properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-11(2-1-3-12(13)14(16,17)18)9-4-8(7-19)5-10(20)6-9/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSDPRIVUOWTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684966
Record name 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol

CAS RN

1261965-29-0
Record name 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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